methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Overview
Description
“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound with the empirical formula C9H7ClN2O2 and a molecular weight of 210.62 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” includes a pyrrole ring and a pyrazine ring . The SMILES string representation of the molecule isCOC(=O)c1nc2[nH]ccc2cc1Cl
. Physical And Chemical Properties Analysis
“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a solid substance . Its empirical formula is C9H7ClN2O2 and its molecular weight is 210.62 .Scientific Research Applications
Antibacterial Activity
- A study by Toja et al. (1986) synthesized a series of compounds related to methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, with one demonstrating antibacterial activity in vitro (Toja et al., 1986).
Antihypertensive Activity
- Kumar and Mashelker (2006) prepared derivatives of a similar compound, which are expected to have antihypertensive activity (Kumar & Mashelker, 2006).
Novel Heterocyclic Systems
- Dodonova et al. (2010) used a palladium-catalyzed reaction involving a similar compound to synthesize densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, leading to a novel heterocyclic system (Dodonova et al., 2010).
Furo[2,3-b]pyridines Synthesis
- Antonov et al. (2021) synthesized methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates, which is a method for preparing furo[2,3-b]pyridines (Antonov et al., 2021).
Efficient Synthesis Methods
- Nechayev et al. (2013) achieved an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, using a method that can be applied to synthesize different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines (Nechayev et al., 2013).
Synthesis of Derivatives
- Shen et al. (2012) synthesized and characterized new pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, providing insights into molecular structure and thermodynamic properties (Shen et al., 2012).
properties
IUPAC Name |
methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNDHSJKQGJUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160488 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
CAS RN |
1305324-76-8 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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